Cas no 401815-98-3 (2-Fluoropyridine-4-boronic acid)

2-Fluoropyridine-4-boronic acid is a versatile boronic acid derivative featuring a fluorinated pyridine moiety. This compound is well-suited for cross-coupling reactions due to its reactive boronic acid functionality. It offers improved stability, selectivity, and yield in organic synthesis, particularly in the formation of carbon-carbon bonds. The fluorination enhances its reactivity, making it a valuable reagent in the construction of complex organic molecules.
2-Fluoropyridine-4-boronic acid structure
401815-98-3 structure
商品名:2-Fluoropyridine-4-boronic acid
CAS番号:401815-98-3
MF:C5H5BNO2F
メガワット:140.9081
MDL:MFCD04112534
CID:68013
PubChem ID:2783396

2-Fluoropyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoropyridin-4-ylboronic acid
    • 2-Fluoropyridine-4-boronic acid
    • 2-Fluoropyridine-4-boronic Acid (contains varying amounts of Anhydride)
    • (2-Fluoropyridin-4-yl)boronic acid
    • 2-fluoro-pyridine-4-boronic acid
    • 2-Fluoro-4-pyridylboronic Acid
    • 2-Fluoro-4-pyridylboronic Acid (contains varying amounts of Anhydride)
    • Boronicacid, (2-fluoro-4-pyridinyl)- (9CI)
    • 2-Fluoro-4-pyridinylboronic acid
    • 2-Fluro-4-pyridineboronic acid
    • MDL: MFCD04112534
    • インチ: 1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
    • InChIKey: WXGBZJJAGLSBPR-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(B(O)O)C=CN=1

計算された属性

  • せいみつぶんしりょう: 141.039737g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 141.039737g/mol
  • 単一同位体質量: 141.039737g/mol
  • 水素結合トポロジー分子極性表面積: 53.4Ų
  • 重原子数: 10
  • 複雑さ: 114
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: イエローパウダ
  • 密度みつど: 1.34
  • ゆうかいてん: 200°C(lit.)
  • ふってん: 349.3℃ at 760 mmHg
  • フラッシュポイント: 151.5℃
  • 屈折率: 1.507
  • PSA: 53.35000
  • LogP: -1.09950
  • ようかいせい: 未確定

2-Fluoropyridine-4-boronic acid セキュリティ情報

2-Fluoropyridine-4-boronic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoropyridine-4-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-32951-5g
2-Fluoropyridine-4-boronic acid
401815-98-3 ≥98.0%
5g
¥220 2024-05-22
Chemenu
CM102069-10g
2-fluoropyridin-4-yl-4-boronic acid
401815-98-3 98%
10g
$*** 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90204-100G
(2-fluoropyridin-4-yl)boronic acid
401815-98-3 97%
100g
¥ 2,719.00 2023-04-13
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H66194-5g
2-Fluoropyridine-4-boronic acid
401815-98-3 97%
5g
¥750 2023-09-19
eNovation Chemicals LLC
D500784-1g
2-Fluoropyridin-4-ylboronic acid
401815-98-3 97%
1g
$110 2024-05-24
ChemScence
CS-D1044-25g
2-Fluoropyridine-4-boronic acid
401815-98-3 99.91%
25g
$189.0 2022-04-27
TRC
F596190-500mg
2-Fluoropyridine-4-boronic Acid
401815-98-3
500mg
$75.00 2023-05-18
eNovation Chemicals LLC
D690508-100g
2-Fluoropyridine-4-boronic Acid
401815-98-3 97%
100g
$505 2024-07-20
Apollo Scientific
PC9954-25g
2-Fluoropyridine-4-boronic acid
401815-98-3
25g
£124.00 2025-02-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016351-1g
2-Fluoropyridine-4-boronic acid
401815-98-3 95%
1g
¥53 2023-09-09

2-Fluoropyridine-4-boronic acid 関連文献

2-Fluoropyridine-4-boronic acidに関する追加情報

2-Fluoropyridine-4-boronic acid (CAS No. 401815-98-3): A Versatile Building Block in Modern Medicinal Chemistry

2-Fluoropyridine-4-boronic acid (CAS No. 401815-98-3) is a highly valuable compound in the field of medicinal chemistry and pharmaceutical research. This boronic acid derivative, characterized by its unique fluoropyridine core, has gained significant attention due to its versatile reactivity and potential applications in the synthesis of bioactive molecules and drug candidates.

The 2-fluoropyridine moiety is a key structural feature that imparts specific electronic and steric properties to the molecule. The presence of the fluorine atom at the 2-position enhances the electron-withdrawing effect, which can influence the reactivity and stability of the compound. Additionally, the boronic acid functional group at the 4-position provides a powerful handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Recent studies have highlighted the importance of 2-fluoropyridine-4-boronic acid in the development of novel pharmaceuticals. For instance, a study published in Journal of Medicinal Chemistry (2021) demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors targeting specific enzymes involved in cancer and inflammatory diseases. The ability to fine-tune the properties of these inhibitors through strategic modifications of the fluoropyridine scaffold has opened new avenues for drug discovery.

In another notable application, researchers at a leading pharmaceutical company utilized 2-fluoropyridine-4-boronic acid to develop a series of small molecules with high affinity for G protein-coupled receptors (GPCRs). These receptors are crucial targets for many therapeutic agents, and the ability to design ligands with high selectivity and potency is essential for advancing drug development. The unique electronic properties of the fluoropyridine core allowed for the optimization of these ligands, leading to improved pharmacological profiles.

The synthetic accessibility of 2-fluoropyridine-4-boronic acid has also been a subject of extensive research. A recent paper in Tetrahedron Letters (2020) described an efficient and scalable synthetic route to this compound, starting from readily available starting materials. This method involves a sequence of well-established reactions, including halogenation, boronation, and fluorination steps, which can be readily adapted to industrial-scale production.

Beyond its direct use in drug synthesis, 2-fluoropyridine-4-boronic acid has found applications in other areas of chemical biology. For example, it has been used as a building block for the preparation of fluorescent probes and imaging agents. The fluorinated pyridine core provides enhanced photophysical properties, making it suitable for various bioimaging techniques. A study published in Bioconjugate Chemistry (2019) reported the synthesis of a series of fluorescent probes derived from this compound, which were used to visualize cellular processes with high sensitivity and resolution.

The environmental and safety profile of 2-fluoropyridine-4-boronic acid is another important consideration. While boronic acids are generally considered to be relatively safe and environmentally friendly compared to other organometallic reagents, proper handling and disposal procedures should always be followed to ensure safety and compliance with regulatory standards.

In conclusion, 2-fluoropyridine-4-boronic acid (CAS No. 401815-98-3) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules and drug candidates. Ongoing research continues to uncover new applications and optimize its use in various chemical and biological contexts.

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